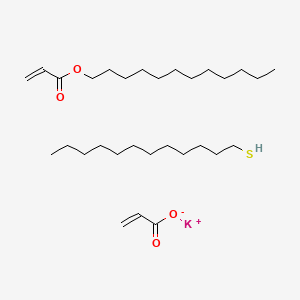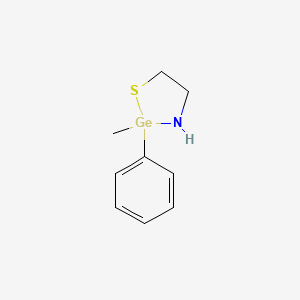
(E,E)-6-Hydroxy-6-phenyl-2,4-hexadienamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E,E)-6-Hydroxy-6-phenyl-2,4-hexadienamide is an organic compound characterized by its unique structure, which includes a hydroxy group and a phenyl group attached to a hexadienamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (E,E)-6-Hydroxy-6-phenyl-2,4-hexadienamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-phenyl-2,4-hexadienoic acid and hydroxylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent such as ethanol or methanol. The reaction mixture is heated to a specific temperature, usually around 60-80°C, to facilitate the formation of the desired product.
Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to maximize yield and efficiency. This could include the use of continuous flow reactors and automated purification systems.
Analyse Chemischer Reaktionen
Types of Reactions: (E,E)-6-Hydroxy-6-phenyl-2,4-hexadienamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a saturated amide.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions.
Major Products:
Oxidation: Formation of 6-oxo-6-phenyl-2,4-hexadienamide.
Reduction: Formation of 6-hydroxy-6-phenylhexanamide.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(E,E)-6-Hydroxy-6-phenyl-2,4-hexadienamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (E,E)-6-Hydroxy-6-phenyl-2,4-hexadienamide involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the phenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
6-Hydroxy-6-phenylhexanamide: Similar structure but lacks the conjugated diene system.
6-Phenyl-2,4-hexadienoic acid: Precursor in the synthesis of (E,E)-6-Hydroxy-6-phenyl-2,4-hexadienamide.
6-Phenyl-2,4-hexadienal: Similar structure but contains an aldehyde group instead of an amide.
Uniqueness: this compound is unique due to its conjugated diene system, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Eigenschaften
CAS-Nummer |
120231-95-0 |
|---|---|
Molekularformel |
C12H13NO2 |
Molekulargewicht |
203.24 g/mol |
IUPAC-Name |
(2E,4E)-6-hydroxy-6-phenylhexa-2,4-dienamide |
InChI |
InChI=1S/C12H13NO2/c13-12(15)9-5-4-8-11(14)10-6-2-1-3-7-10/h1-9,11,14H,(H2,13,15)/b8-4+,9-5+ |
InChI-Schlüssel |
URLWEJZUYQZEJB-KBXRYBNXSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C(/C=C/C=C/C(=O)N)O |
Kanonische SMILES |
C1=CC=C(C=C1)C(C=CC=CC(=O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[3-[(3-fluorophenyl)methylamino]-2-hydroxypropyl]benzamide](/img/structure/B15180701.png)



![[(2R,3S,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] pentanoate](/img/structure/B15180729.png)






